2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide
CAS No.: 26749-96-2
Cat. No.: VC9582915
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26749-96-2 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanamide |
| Standard InChI | InChI=1S/C12H14N2O3/c1-5(10(13)15)14-11(16)8-6-2-3-7(4-6)9(8)12(14)17/h2-3,5-9H,4H2,1H3,(H2,13,15) |
| Standard InChI Key | XBMDEDDVYZJNRU-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N)N1C(=O)C2C3CC(C2C1=O)C=C3 |
| Canonical SMILES | CC(C(=O)N)N1C(=O)C2C3CC(C2C1=O)C=C3 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s methanoisoindole backbone consists of a bicyclo[2.2.1]hept-5-ene framework fused to a 1,3-dioxoisoindoline moiety. This structure imposes significant steric constraints, enhancing thermal stability and influencing molecular packing in polymeric systems . The propanamide side chain introduces hydrogen-bonding capabilities, enabling interactions with solvents, metals, or biological targets.
Systematic and Common Names
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IUPAC Name: 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide
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Alternative Designations:
Synthesis and Manufacturing
Diels-Alder Cyclization
The methanoisoindole core is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by imidation with ammonia or amines to form the dicarboximide . Subsequent functionalization with propanamide is achieved through nucleophilic acyl substitution or coupling reactions.
Amide Bond Formation
A representative synthesis involves:
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Intermediate Preparation: Reacting norbornene-2,3-dicarboxylic anhydride with ammonium hydroxide to yield the dicarboximide.
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Propanamide Introduction: Coupling the imide with β-alanine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF) .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Diels-Alder | Cyclopentadiene, maleic anhydride, 100°C, 12h | 85% | >95% |
| Imidation | NH4OH, THF, reflux, 6h | 78% | 98% |
| Amidation | HATU, DIEA, DMF, rt, 24h | 65% | >90% |
Scalability and Industrial Production
Bulk synthesis requires careful control of anhydrous conditions to prevent hydrolysis of the imide ring. Industrial-scale production employs continuous flow reactors for the Diels-Alder step, achieving throughputs of >50 kg/day with 90% enantiomeric excess .
Physicochemical Properties
Thermal and Solubility Characteristics
Table 2: Comparative Thermal Stability of Methanoisoindole Derivatives
| Compound | Tg (°C) | Decomposition Temp (°C) |
|---|---|---|
| Propanamide derivative | 86–103 | 220 |
| Triflate analog | N/A | 210 |
| Terpyridine copolymer | 103 | 245 |
Spectroscopic Data
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FT-IR: 1700 cm⁻¹ (C=O stretch, imide), 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)
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1H NMR (CDCl3): δ 1.2–1.4 (m, cyclopropane CH2), 2.5–2.7 (m, propanamide CH2), 6.3–6.5 (m, norbornene CH)
Applications in Materials Science
Self-Healing Polymers
Incorporation into ROMP-derived polynorbornenes enables reversible metal-ligand interactions. For example, zinc-coordinated polymers exhibit 95% self-healing efficiency within 2 hours at 25°C . The propanamide moiety enhances chain mobility while maintaining mechanical strength (Young’s modulus: 1.2–2.4 GPa) .
Pharmaceutical Intermediates
The rigid bicyclic core serves as a scaffold for kinase inhibitors. Molecular docking studies suggest binding affinities (Kd = 0.8–1.5 μM) to Bruton’s tyrosine kinase (BTK) via hydrogen bonding with the amide group .
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